

A Head-to-Head Comparison of Sotorasib and Adagrasib: Pharmacokinetic Profiles

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Compound of Interest

Compound Name: KRAS mutant protein inhibitor 1

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A comprehensive analysis of two leading KRAS G12C inhibitors, sotorasib and adagrasib, reveals distinct pharmacokinetic characteristics that may influence their clinical application. This guide provides a detailed comparison of their absorption, distribution, metabolism, and excretion profiles, supported by experimental data from key clinical trials. For researchers and drug development professionals, this comparative analysis aims to offer a clear, data-driven perspective on these two targeted therapies.

Sotorasib (formerly AMG 510) and adagrasib (formerly MRTX849) are orally administered, irreversible inhibitors of the KRAS G12C mutant protein, a key driver in various solid tumors. While both drugs target the same mutation, their pharmacokinetic behaviors exhibit notable differences that are critical for understanding their efficacy and safety profiles.

Quantitative Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters for sotorasib and adagrasib, derived from clinical trial data. These values provide a quantitative basis for comparing the two drugs.



Parameter	Sotorasib (960 mg once daily)	Adagrasib (600 mg twice daily)	Reference
Time to Maximum Concentration (Tmax)	~1 hour	~6 hours	[1][2]
Maximum Concentration (Cmax)	1.3-fold higher with 960 mg vs 240 mg dose	-	[3]
Area Under the Curve (AUC0-24h)	1.3-fold higher with 960 mg vs 240 mg dose	-	[3]
Half-life (t1/2)	~5.5 hours	~23-24 hours	[2][4][5]
Volume of Distribution (Vd/F)	211 L	942 L	[1][2]
Plasma Protein Binding	89%	98%	[1][2]
Food Effect	High-fat meal increases AUC by 25%	No clinically significant effect	[1][6]

Absorption

Sotorasib is rapidly absorbed, reaching peak plasma concentrations approximately 1 hour after oral administration.[1] In contrast, adagrasib exhibits a significantly longer time to peak concentration, at around 6 hours.[2] The absorption of sotorasib is influenced by food, with a high-fat meal increasing its AUC by 25%.[1] Adagrasib's absorption does not appear to be significantly affected by food.[6]

Distribution

Sotorasib has a volume of distribution of 211 L.[1] Adagrasib shows a much larger apparent volume of distribution at 942 L, suggesting more extensive tissue distribution.[2] Both drugs are highly bound to plasma proteins, with sotorasib at 89% and adagrasib at 98%.[1][2]



Metabolism

Both sotorasib and adagrasib are primarily metabolized in the liver. Sotorasib metabolism involves non-enzymatic conjugation and oxidation primarily by CYP3A4.[1][7] Adagrasib is also mainly metabolized by CYP3A4, with minor contributions from other CYP enzymes like CYP2C8, CYP1A2, CYP2B6, CYP2C9, and CYP2D6 at steady state.[2] A notable characteristic of adagrasib is its time-dependent inhibition of its own CYP3A4-mediated metabolism.[8]

Excretion

The primary route of elimination for both drugs is through feces. For sotorasib, approximately 74% of the administered dose is recovered in feces (53% as unchanged drug) and about 6% in urine (1% as unchanged drug).[1][7] Similarly, adagrasib is predominantly eliminated in the feces, with about 75% of the dose recovered in feces (14% as unchanged) and a small percentage (4.5%) in the urine (2% as unchanged).[2]

Experimental Protocols

The pharmacokinetic data presented here are primarily derived from the CodeBreaK 100 clinical trial for sotorasib (NCT03600883) and the KRYSTAL-1 clinical trial for adagrasib (NCT03785249).[2][5][7][9]

Pharmacokinetic Analysis Methodology

A general workflow for the pharmacokinetic analysis in these trials is as follows:

- Sample Collection: Blood samples are collected from patients at predetermined time points after drug administration.
- Plasma Separation: Plasma is separated from whole blood by centrifugation.
- Sample Preparation: Plasma samples are typically prepared for analysis using protein precipitation with a solvent like methanol or acetonitrile.[6][10][11] An internal standard is added to the samples to ensure accuracy and precision of the quantification.[6]
- LC-MS/MS Analysis: The prepared samples are injected into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

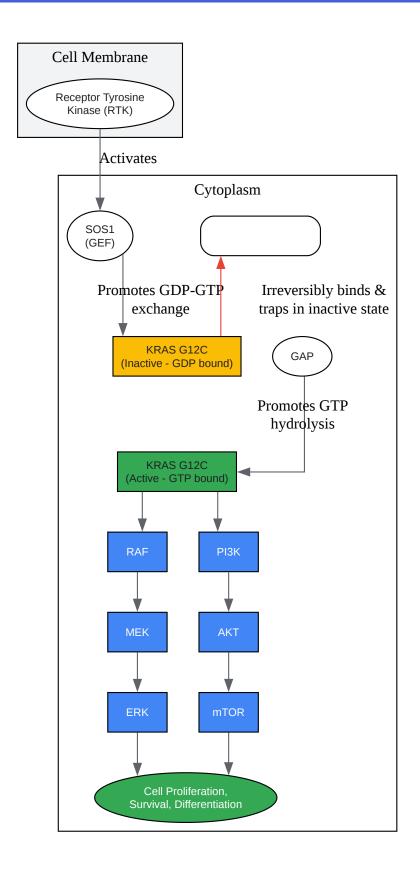


- Chromatographic Separation: The drug and its metabolites are separated from other
 plasma components on a C18 or similar reversed-phase column using a gradient elution
 with a mobile phase typically consisting of an aqueous component (e.g., water with 0.1%
 formic acid) and an organic component (e.g., methanol or acetonitrile).[10][12]
- Mass Spectrometric Detection: The separated compounds are then ionized (e.g., using
 electrospray ionization in positive mode) and detected by a triple quadrupole mass
 spectrometer operating in multiple reaction monitoring (MRM) mode.[12][13] This allows
 for highly specific and sensitive quantification of the drug and its metabolites.
- Data Analysis: The concentration of the drug in each plasma sample is determined by comparing its peak area to that of the internal standard and a standard curve.
 Pharmacokinetic parameters such as Cmax, Tmax, AUC, and t1/2 are then calculated from the concentration-time data.

Visualizing the KRAS G12C Signaling Pathway and Experimental Workflow

To further aid in the understanding of the mechanism of action and the experimental procedures, the following diagrams are provided.

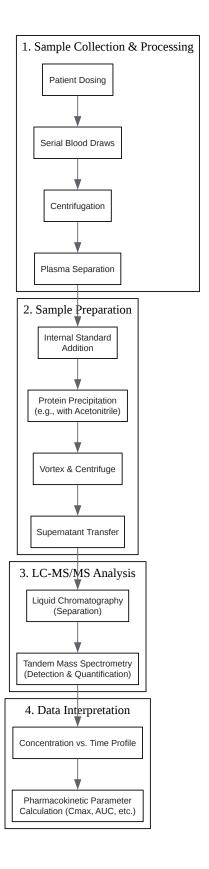




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Caption: KRAS G12C signaling pathway and the mechanism of action of sotorasib and adagrasib.





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